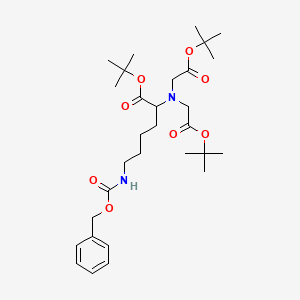
N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is a complex organic compound often used in chemical synthesis and research. This compound is characterized by its protective groups, which are crucial in various synthetic pathways to prevent unwanted reactions at specific sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester typically involves multiple steps. The process begins with the protection of the amino groups of L-lysine using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexylcarbodiimide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove protective groups, revealing the active sites of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected lysine derivatives.
Scientific Research Applications
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in peptide synthesis and as a protective group in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves the protection of specific functional groups during chemical synthesis. The protective groups prevent unwanted reactions, allowing for selective modifications at other sites. The molecular targets include amino and carboxyl groups, and the pathways involve the formation and cleavage of protective groups under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-ornithine 1,1-Dimethylethyl Ester
- N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-glutamine 1,1-Dimethylethyl Ester
Uniqueness
Compared to similar compounds, N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester offers unique advantages in terms of stability and reactivity. Its protective groups are particularly effective in preventing side reactions, making it a valuable tool in complex synthetic pathways.
Properties
Molecular Formula |
C30H48N2O8 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C30H48N2O8/c1-28(2,3)38-24(33)19-32(20-25(34)39-29(4,5)6)23(26(35)40-30(7,8)9)17-13-14-18-31-27(36)37-21-22-15-11-10-12-16-22/h10-12,15-16,23H,13-14,17-21H2,1-9H3,(H,31,36) |
InChI Key |
XWZZIOGTEIOOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















